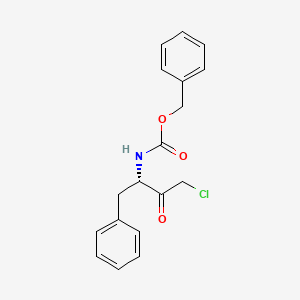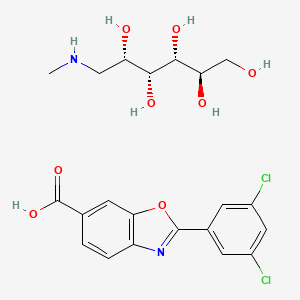
Tafamidis meglumine
Descripción general
Descripción
Tafamidis meglumine, sold under the brand names Vyndaqel and Vyndamax, is a medication used to delay disease progression in adults with certain forms of transthyretin amyloidosis . It can be used to treat both hereditary forms, familial amyloid cardiomyopathy and familial amyloid polyneuropathy, as well as wild-type transthyretin amyloidosis . It works by stabilizing the quaternary structure of the protein transthyretin .
Synthesis Analysis
A convenient and efficient route for the preparation of Tafamidis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis .Molecular Structure Analysis
Tafamidis meglumine has a molecular formula of C21H24Cl2N2O8 . The free acid (CAS no. 594839-88-0) is reported to crystallize as distinct (polymorphic) crystal forms . Both crystal phases are monoclinic and contain substantially flat and π-π stacked Tafamidis molecules, arranged as centrosymmetric dimers by strong O-H···O bonds .Chemical Reactions Analysis
In an interim analysis of a postmarketing surveillance study, five patients developed adverse drug reactions including pneumonia, bacteraemia, malignant melanoma, pancreatic carcinoma, haematuria, and exacerbation of hereditary neuropathic amyloidosis during treatment with tafamidis-meglumine .Physical And Chemical Properties Analysis
Tafamidis, chemical formula C14H7Cl2NO3, is a drug used to delay disease progression in adults suffering from transthyretin amyloidosis, and is marketed worldwide under different tradenames as a free acid or in the form of its meglumine salt . The free acid is reported to crystallize as distinct (polymorphic) crystal forms .Aplicaciones Científicas De Investigación
Treatment of Transthyretin Amyloid Cardiomyopathy (ATTR-CM)
Tafamidis meglumine is a significant advancement in the treatment of ATTR-CM, a life-threatening condition characterized by the deposition of amyloidogenic misfolded transthyretin (TTR) in the myocardium. As a TTR stabilizer, it inhibits the formation of TTR amyloid fibrils, thereby reducing all-cause mortality and frequency of cardiovascular-related hospitalizations .
Management of Wild-Type and Mutant TTR
The compound has been approved for use in adults with ATTR-CM in several countries and is effective in stabilizing both wild-type and mutant TTR. This dual efficacy is crucial as it addresses the disease irrespective of the genetic background of TTR .
Improvement of Quality of Life and Functional Capacity
Patients treated with Tafamidis meglumine have shown significantly less deterioration in the 6-minute walk test distance and quality of life over a 30-month treatment period. This highlights its role in improving the daily functioning and well-being of patients with ATTR-CM .
Pharmacotherapy for Peripheral Neurologic Impairment
Tafamidis meglumine is the first pharmacotherapy approved to slow the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy. It demonstrates the compound’s potential in preserving neurological function and quality of life in patients with early-stage Val30Met amyloidosis .
Role in Hereditary Transthyretin Amyloidosis
The compound’s mechanism of action involves high-affinity binding to TTR, kinetically stabilizing the tetramer, and slowing down amyloidogenesis. This makes it a valuable treatment option for hereditary TTR amyloidosis, a rare, fatal disorder characterized by amyloid deposition .
Long-Term Tolerability
Tafamidis meglumine has been generally well-tolerated in patients with ATTR-CM, suitable for long-term use. Its safety profile is similar to that of placebo, which is an essential consideration for chronic conditions .
Reduction in Cardiovascular Mortality
Clinical studies have shown that Tafamidis meglumine significantly reduces cardiovascular mortality in patients with ATTR-CM. This benefit is a critical factor in the management of the disease, as cardiovascular complications are a leading cause of death in these patients .
Potential in Drug Development and Optimization
The development process of Tafamidis meglumine itself has led to improved processes for its preparation. This not only enhances the production efficiency but also opens pathways for the development of similar compounds for various amyloid-related conditions .
Mecanismo De Acción
Target of Action
Tafamidis meglumine, also known as Vyndaqel, primarily targets Transthyretin (TTR) . TTR is a transport protein that carries thyroxine and retinol-binding protein in the blood . It exists as a tetramer, and its destabilization leads to the formation of amyloid fibrils, which are implicated in various forms of amyloidosis .
Mode of Action
Tafamidis meglumine acts as a selective stabilizer of TTR . It binds to TTR at the thyroxine binding sites, stabilizing the tetramer and slowing its dissociation into monomers . This stabilization reduces the availability of monomers for amyloidogenesis, the process of forming amyloid fibrils .
Biochemical Pathways
The stabilization of TTR tetramers by Tafamidis meglumine impacts the biochemical pathway of amyloidogenesis. By preventing the dissociation of TTR tetramers into monomers, Tafamidis meglumine slows the formation and misfolding of monomers, which are the precursors to amyloid fibrils . This action disrupts the amyloidogenic process, reducing the formation of amyloid fibrils that can aggregate and disrupt tissue function .
Pharmacokinetics
Tafamidis meglumine exhibits favorable pharmacokinetic properties. It reaches a peak concentration (Cmax) of 1430.93ng/mL within 1.75 hours when fasted and 4 hours when fed . The apparent volume of distribution at steady state is 18.5L . It is primarily metabolized through glucuronidation and excreted in bile . Tafamidis is >99% protein-bound in plasma, mostly to TTR .
Result of Action
The primary result of Tafamidis meglumine’s action is the stabilization of TTR tetramers, which reduces the availability of monomers for amyloidogenesis . This action slows the formation of amyloid fibrils, which can disrupt tissue function and lead to various forms of amyloidosis . Tafamidis meglumine is indicated to treat cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis in adults .
Safety and Hazards
Tafamidis may cause fetal harm when administered to a pregnant woman . Women taking Vyndaqel or Vyndamax should discuss pregnancy planning and prevention with their health care professional . Tafamidis was generally well tolerated in patients with ATTR-CM and, with a safety profile similar to that of placebo, tafamidis is suitable for long-term use .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDBUPLRMRBAB-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915094 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis. | |
| Record name | Fx-1006A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tafamidis meglumine | |
CAS RN |
951395-08-7 | |
| Record name | Tafamidis meglumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafamidis meglumine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFAMIDIS MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Tafamidis meglumine?
A1: Tafamidis meglumine is a small molecule that selectively binds to transthyretin (TTR) [, , , ]. It acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and inhibiting its dissociation into monomers []. This dissociation is the rate-limiting step in the amyloidogenic process, where misfolded TTR monomers aggregate to form amyloid fibrils [, ]. By stabilizing the tetrameric form, Tafamidis meglumine prevents amyloid fibril formation and subsequent deposition in tissues and organs [].
Q2: How does Tafamidis meglumine's mechanism differ from other potential therapies for TTR amyloidosis?
A2: While Tafamidis meglumine focuses on stabilizing the native TTR tetramer, other therapeutic approaches target different stages of the amyloidogenic cascade. These include:
- Gene silencing therapies: These aim to reduce the production of TTR, both wild-type and variant, thereby lowering the overall concentration of amyloidogenic protein [, ]. Patisiran and Inotersen are examples of such therapies [, ].
- Amyloid fibril disruptors: These agents aim to break down existing amyloid deposits. Although promising, this approach is still in development [].
Q3: What is the significance of Tafamidis meglumine binding to the thyroxine-binding sites of TTR?
A3: TTR normally functions as a transporter for thyroxine (T4) and retinol-binding protein []. Tafamidis meglumine's binding to the T4 binding sites is significant for two reasons:
- Specificity: The binding is highly specific, ensuring minimal off-target effects and interactions with other proteins or pathways [, ].
- Stabilization: Binding to these sites stabilizes the weaker dimer-dimer interface of the TTR tetramer, which is crucial for preventing dissociation into amyloidogenic monomers [, ].
Q4: Does Tafamidis meglumine stabilize all TTR variants equally?
A4: While Tafamidis meglumine effectively stabilizes wild-type TTR and many amyloidogenic variants, the degree of stabilization can vary depending on the specific mutation []. Some mutations result in TTR variants that are inherently less stable, potentially impacting the efficacy of Tafamidis meglumine [].
Q5: What is the molecular formula and weight of Tafamidis meglumine?
A5: Please refer to publicly available drug information resources for this information.
Q6: Is there spectroscopic data available for Tafamidis meglumine?
A6: Spectroscopic data is essential for compound characterization. Refer to publicly available resources or the drug manufacturer for this information.
Q7: How does the structure of Tafamidis meglumine relate to its activity?
A7: Specific structural features of Tafamidis meglumine are responsible for its high affinity and selectivity for the TTR tetramer. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective TTR stabilizers. Detailed SAR studies would provide valuable insights into the key pharmacophores and their contribution to binding affinity and stabilization [].
Q8: What is known about the stability of Tafamidis meglumine under various conditions?
A8: Stability data under various storage conditions (temperature, humidity, light) is crucial for drug development and formulation. Please refer to the drug manufacturer’s information for detailed stability profiles.
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of Tafamidis meglumine?
A9: Tafamidis meglumine was initially available as 20mg capsules []. To enhance patient convenience, a new formulation, Tafamidis free acid 61mg capsules, was developed and shown to be bioequivalent to the 80mg dose of Tafamidis meglumine [, ]. This highlights the ongoing research to improve drug delivery and patient compliance.
Q10: What is the pharmacokinetic profile of Tafamidis meglumine?
A10: Pharmacokinetic studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of Tafamidis meglumine in the body. This data is essential for determining appropriate dosage regimens. Detailed information can be found in the drug label and relevant publications [].
Q11: What is the relationship between Tafamidis meglumine plasma concentration and its pharmacodynamic effects?
A11: Research has shown a direct relationship between Tafamidis meglumine binding site occupancy on TTR and its stabilizing effect []. Higher Tafamidis meglumine concentrations lead to greater TTR stabilization and subsequently impact disease progression markers like NT-proBNP levels, Kansas City Cardiomyopathy Questionnaire scores, and six-minute walk test distance [].
Q12: What preclinical models have been used to study Tafamidis meglumine's efficacy?
A12: Preclinical studies utilizing cell-based assays and animal models of ATTR amyloidosis are essential for evaluating drug efficacy before human trials []. The specific models used, the methodology, and the key findings would be valuable information for researchers.
Q13: What are the key clinical trial findings supporting Tafamidis meglumine’s efficacy in treating ATTR amyloidosis?
A13: The pivotal Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) demonstrated the efficacy of Tafamidis in treating ATTR-CM [, , , , , ]. Tafamidis significantly reduced all-cause mortality, cardiovascular-related hospitalizations, and functional decline compared to placebo [, , ]. Furthermore, the long-term extension (LTE) study provided valuable insights into the long-term benefits of Tafamidis treatment [, , ]. It showcased a sustained delay in neurological progression and preservation of nutritional status in patients treated with Tafamidis for up to 5.5 years [].
Q14: What is the safety profile of Tafamidis meglumine?
A14: While Tafamidis meglumine is generally well-tolerated, it’s essential to consult the drug label and relevant research for a comprehensive safety profile. This information is crucial for understanding potential adverse effects and drug interactions.
Q15: Have there been any studies investigating targeted delivery of Tafamidis meglumine to specific tissues affected by ATTR amyloidosis?
A15: Targeted drug delivery systems aim to increase drug concentration at the site of action while minimizing systemic exposure and potential side effects []. Research focusing on targeted delivery of Tafamidis meglumine, especially to cardiac tissue, would be of great interest.
Q16: Are there specific biomarkers that can be used to monitor Tafamidis meglumine treatment response or predict treatment efficacy?
A16: Biomarkers are essential tools for diagnosis, prognosis, and monitoring treatment response []. While the current research utilizes markers like NT-proBNP levels, KCCQ scores, and 6MWT distance, further research is needed to identify more sensitive and specific biomarkers for ATTR-CM.
Q17: Is there potential for developing resistance to Tafamidis meglumine, and are there any known cross-resistances with other compounds?
A17: While the current research doesn't highlight specific instances of Tafamidis resistance, investigating the possibility of emerging resistance mechanisms is crucial for long-term treatment strategies []. Understanding potential cross-resistances with other TTR stabilizers or alternative therapies is also essential.
Q18: What are the limitations of the current analytical methods used to characterize and quantify Tafamidis meglumine, and are there any emerging techniques that could improve upon these limitations?
A18: Analytical techniques are vital for characterizing, quantifying, and monitoring Tafamidis meglumine [, ]. Research focusing on developing more sensitive, specific, and robust analytical methods is always valuable.
Q19: What is the environmental impact of Tafamidis meglumine production and disposal, and are there any sustainable practices or alternatives being explored?
A19: Evaluating the environmental impact of pharmaceuticals is crucial for sustainable drug development []. Research focusing on green chemistry approaches to Tafamidis meglumine synthesis, eco-friendly formulations, and responsible waste management strategies would be beneficial.
Q20: What are the key historical milestones and future directions in the research and development of Tafamidis meglumine and other therapies for ATTR amyloidosis?
A20: Understanding the historical context, key discoveries, and challenges faced in developing Tafamidis meglumine provides valuable insights for future research []. Exploring emerging therapies like gene editing, RNA interference, and small molecule disruptors of amyloid fibrils holds promise for more effective treatments for ATTR amyloidosis [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




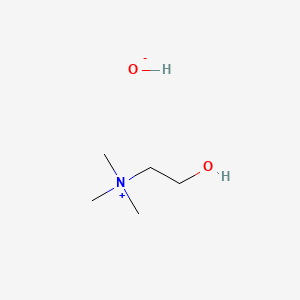
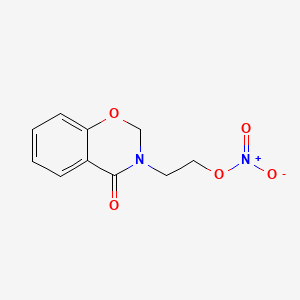
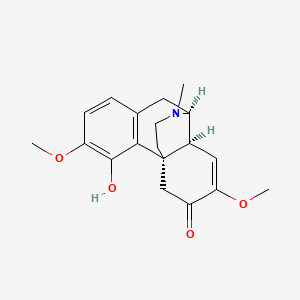
![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)
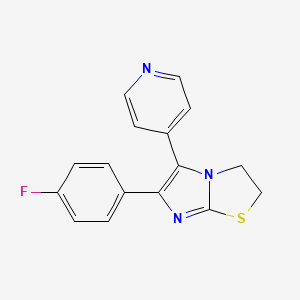


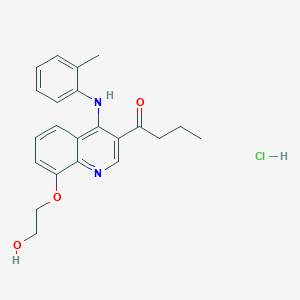
![1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide](/img/structure/B1681807.png)
![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)

